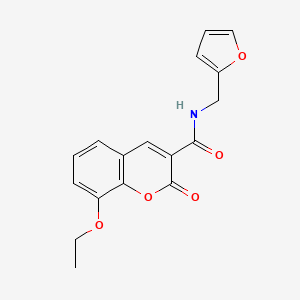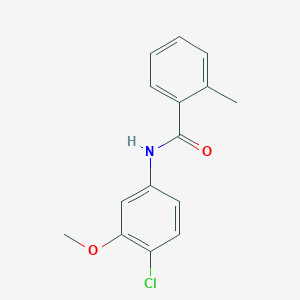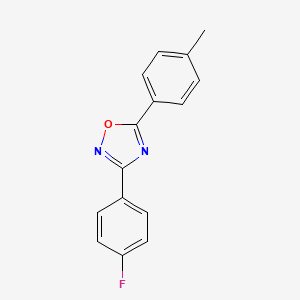
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate, also known as DMOB, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 337.26 g/mol. DMOB has been found to exhibit various biological activities and can be synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate is not fully understood, but it has been proposed to act through different pathways. It has been suggested that this compound inhibits histone deacetylase (HDAC) activity, leading to changes in gene expression and cell cycle arrest. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that support tumor growth. This compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to reduced inflammation. This compound has also been shown to reduce liver damage in animal models of liver injury.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has advantages as a research tool due to its ability to inhibit HDAC activity and its anti-tumor and anti-inflammatory effects. However, this compound has limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and duration of this compound treatment in different experimental settings.
Future Directions
Future research directions for 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. The development of more efficient synthesis methods and analogs of this compound may also lead to improved biological activity and reduced toxicity. The role of this compound in epigenetic regulation and gene expression is an area of ongoing research.
Synthesis Methods
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate can be achieved using different methods, including the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by reaction with 3-bromobenzoyl chloride and then esterification with ethyl oxalyl chloride. Another method involves the reaction of 3-bromobenzoic acid with N,N-dimethylformamide dimethyl acetal and 2,5-dimethylphenylacetic acid, followed by esterification with oxalyl chloride.
Scientific Research Applications
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. It has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to inhibit the replication of the hepatitis B virus and reduce inflammation in animal models of inflammatory bowel disease.
properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-11-6-7-12(2)15(8-11)16(19)10-21-17(20)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQWBPNGYDPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)


![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)


![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)


